Sodium 2,5-dimethylthiophene-3-sulfinate
Description
Overview of Sulfinate Salts in Organic Synthesis
Sulfinate salts, with the general formula RSO₂Na, are recognized as highly versatile and valuable building blocks in the field of organic synthesis. chemrevlett.com Their utility stems from their multifaceted reactivity, which allows them to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. chemrevlett.com This adaptability has led to their widespread use in the construction of a diverse array of organosulfur compounds.
One of the primary applications of sulfinate salts is in the formation of carbon-sulfur (C-S) bonds, which are integral to the structure of many pharmaceutical and agrochemical compounds. chemrevlett.com They are also instrumental in the synthesis of sulfonamides and sulfones, functional groups that are prevalent in medicinal chemistry. chemrevlett.com The reactivity of sulfinate salts can proceed through various mechanisms, including nucleophilic, electrophilic, and radical pathways, further expanding their synthetic potential. chemrevlett.com
Significance of 2,5-Disubstitution Pattern on Thiophene (B33073) Core
The substitution pattern on the thiophene ring plays a crucial role in determining the physical, chemical, and biological properties of the resulting derivative. The 2,5-disubstitution pattern, as seen in Sodium 2,5-dimethylthiophene-3-sulfinate, is of particular importance. This arrangement can influence the molecule's symmetry, polarity, and steric hindrance, all of which have implications for its reactivity and potential applications.
In the context of materials science, for example, 2,5-disubstituted thiophenes have been investigated for their liquid crystalline properties. Furthermore, the electronic effects of the substituents at these positions can significantly modulate the reactivity of the thiophene ring towards further chemical transformations. For instance, the presence of electron-donating groups, such as the methyl groups in the target compound, can enhance the electron density of the ring, making it more reactive towards electrophiles.
Research Scope and Objectives for the Compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the study of this compound would likely be driven by a set of core objectives common in the investigation of novel chemical entities. These objectives can be categorized into the elucidation of synthetic pathways, exploration of reactivity, and advanced characterization.
A primary research goal would be the development of efficient and scalable methods for the synthesis of this compound. This would involve exploring various synthetic strategies, potentially starting from commercially available thiophene derivatives. Key considerations in this research would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the cost-effectiveness and environmental sustainability of the synthetic route.
Data on Synthetic Approaches to Thiophene Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1,4-Diketones | Phosphorus Pentasulfide | Thiophenes | derpharmachemica.com |
| Thiophenols and Alcohols | Oxygen | Sulfinic Esters | chemrevlett.com |
Understanding the chemical behavior of this compound is a fundamental research objective. This involves systematically studying its reactions with various reagents to map out its reactivity profile. For instance, its participation in nucleophilic and electrophilic substitution reactions, as well as its potential as a precursor for other functionalized thiophenes, would be of significant interest. Mechanistic studies, often employing computational modeling and kinetic experiments, would aim to provide a deeper understanding of the underlying reaction pathways.
A comprehensive characterization of this compound is essential to establish a clear link between its molecular structure and its chemical properties. This would involve the use of a suite of advanced analytical techniques.
Spectroscopic and Analytical Techniques for Characterization
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the precise connectivity of atoms within the molecule. |
| Infrared (IR) Spectroscopy | To identify the functional groups present, such as the sulfinate group. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
Through these characterization methods, researchers can gain detailed insights into the compound's structure, which is crucial for understanding its reactivity and exploring its potential applications.
Potential Contributions to Synthetic Methodologies and Materials Science
The unique structural features of this compound, namely the electron-rich, substituted thiophene ring and the nucleophilic sulfinate group, suggest its potential as a valuable building block in organic synthesis and a precursor in materials science.
In Synthetic Methodologies:
Thiophene and its derivatives are important scaffolds in many pharmaceuticals and agrochemicals. nih.gov The sulfinate salt functionality is a well-established precursor for the formation of various sulfur-containing compounds. nih.govrsc.org Sodium sulfinates can act as versatile reagents, participating in reactions as nucleophiles or radical precursors depending on the reaction conditions. nih.gov
One significant potential application lies in cross-coupling reactions. Heteroaromatic sulfinates have been successfully employed as nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions to form carbon-carbon bonds with aryl bromides in aqueous media. rsc.org This methodology provides an environmentally benign route to access aryl-substituted heteroaromatics. While this has been demonstrated with other thiophene sulfinates, it is highly probable that this compound could similarly participate in such reactions to yield 3-aryl-2,5-dimethylthiophenes. The methyl groups at the 2 and 5 positions would direct the coupling to the 3-position and could also influence the electronic properties and solubility of the resulting products.
Furthermore, sulfinate salts are precursors to sulfones, which are important structural motifs in medicinal chemistry and materials science. The reaction of a sulfinate salt with an appropriate electrophile can lead to the formation of a sulfone. This reactivity opens avenues for the synthesis of a variety of 2,5-dimethylthiophene-3-sulfonyl derivatives.
In Materials Science:
Thiophene-based polymers, particularly polythiophenes, are a significant class of conducting polymers with applications in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net The properties of these materials can be finely tuned by modifying the substituents on the thiophene ring.
The 2,5-dimethyl substitution on the thiophene ring of this compound makes it an interesting candidate as a monomer or a precursor to a monomer for polymerization. While polymerization typically occurs through the 2 and 5 positions of the thiophene ring, the sulfinate group at the 3-position could be transformed into other functional groups that could either modulate the electronic properties of the resulting polymer or serve as a point for post-polymerization modification. The presence of the methyl groups can enhance the solubility and processability of the corresponding polymers.
The following table summarizes the potential reactions and applications of this compound in these fields:
| Area of Application | Potential Reaction | Resulting Product Class | Potential Utility |
| Synthetic Methodologies | Palladium-Catalyzed Desulfinylative Cross-Coupling | 3-Aryl-2,5-dimethylthiophenes | Synthesis of complex organic molecules, pharmaceutical intermediates |
| Nucleophilic Substitution | 2,5-Dimethylthiophene-3-sulfones | Bioactive compounds, functional materials | |
| Materials Science | Functionalization and Polymerization | Substituted Polythiophenes | Conducting polymers, organic electronics (OLEDs, OPVs, OFETs) |
Detailed research into the reactivity of this compound is necessary to fully realize these potential contributions. However, based on the known chemistry of related thiophene derivatives and sulfinate salts, it represents a promising compound for further investigation in both synthetic organic chemistry and materials science.
Properties
Molecular Formula |
C6H7NaO2S2 |
|---|---|
Molecular Weight |
198.2 g/mol |
IUPAC Name |
sodium;2,5-dimethylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H8O2S2.Na/c1-4-3-6(10(7)8)5(2)9-4;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
BJJUUKNROMRTNW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Sodium 2,5 Dimethylthiophene 3 Sulfinate
Nucleophilic Behavior of the Sulfinate Anion
The sulfinate anion of sodium 2,5-dimethylthiophene-3-sulfinate is a soft nucleophile, with the nucleophilic character residing on the sulfur atom. This allows it to react with a variety of electrophiles, leading to the formation of new carbon-sulfur and nitrogen-sulfur bonds.
C-S Bond Formation Reactions
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound is an effective reagent for achieving this transformation through several synthetic strategies.
Alkylation and Arylation with Halides
This compound readily undergoes nucleophilic substitution reactions with alkyl and aryl halides. In these reactions, the sulfinate anion displaces the halide, leading to the formation of a new C-S bond and the synthesis of sulfones. The reaction with alkyl halides is a straightforward SN2 displacement. nih.gov
Cross-Coupling Reactions (e.g., Pd-catalyzed desulfinative coupling)
Palladium-catalyzed cross-coupling reactions represent a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in desulfinative cross-coupling reactions, where it serves as a source of an aryl or heteroaryl group. In these reactions, the sulfinate group is extruded as sulfur dioxide. For instance, palladium-catalyzed desulfinative coupling with benzyl (B1604629) chlorides can yield diarylmethanes. nih.gov Similarly, this methodology has been extended to the synthesis of di(hetero)arylmethanes from (hetero)aryl halides and benzyl halides, where a benzylic sulfinate is generated in situ. nih.gov The reaction can also be applied to the hydroarylation of alkynes. rsc.org
Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sodium arylsulfinates | Benzyl chlorides | Palladium catalyst | Diarylmethanes | nih.gov |
| (Hetero)aryl halides | Benzyl halides | Palladium catalyst | Di(hetero)arylmethanes | nih.gov |
| Aryl sulfinic acid sodium salts | Alkynes | Palladium catalyst | Hydroarylation products | rsc.org |
Reactions with Carbon-Electrophiles
The nucleophilic sulfur atom of the 2,5-dimethylthiophene-3-sulfinate anion can react with a range of carbon-based electrophiles beyond halides. These reactions are fundamental to the construction of more complex organosulfur molecules. While specific examples with this compound are not detailed in the provided search results, the general reactivity of sulfinates suggests that it would react with electrophiles such as epoxides, aldehydes, and ketones under appropriate conditions.
Formation of Sulfones and Sulfonamides
This compound is a key precursor for the synthesis of sulfones and sulfonamides, two important classes of compounds with diverse applications.
The oxidation of sulfides is a common method for synthesizing sulfones. organic-chemistry.org Additionally, sulfones can be prepared through the alkylation of sulfinates. nih.govscispace.com Multicomponent reactions involving reagents like triarylbismuthines and sodium metabisulfite (B1197395) also offer a pathway to sulfones. researchgate.net
The synthesis of sulfonamides from sodium sulfinates can be achieved through various methods. researchgate.netucl.ac.uk One common approach involves the reaction of the sulfinate with an amine in the presence of an oxidizing agent. For example, iodine-mediated reactions provide an efficient route to sulfonamides. nih.govresearchgate.net This transformation can proceed through the in situ formation of a sulfonyl iodide intermediate. nih.gov
Table 2: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates
| Amine Source | Reagents/Catalyst | Key Features | Reference(s) |
|---|---|---|---|
| Aromatic and aliphatic amines | NH₄I in CH₃CN | High functional group tolerance | nih.gov |
| Amines or ammonia | I₂ in water | Metal-free, proceeds at room temperature | researchgate.net |
| Azoles | NBS or NIS | Direct S-N bond formation | researchgate.net |
Radical Pathways and Single-Electron Transfer Processes
In addition to its nucleophilic reactivity, this compound can participate in reactions involving radical intermediates. Sodium sulfinates are known precursors to sulfonyl radicals. researchgate.net These radicals can be generated through single-electron transfer (SET) processes, often initiated by a metal catalyst or an oxidant. Once formed, sulfonyl radicals can engage in a variety of transformations, including addition to alkenes and alkynes, and can be utilized in the construction of diverse sulfur-containing compounds. researchgate.net Mechanistic studies on the Chan-Lam type C-S coupling reaction using sodium aryl sulfinates suggest the involvement of a radical process in the deoxygenation of the sulfinate. polyu.edu.hk
Generation and Reactivity of Sulfonyl Radicals
Sodium sulfinates, including this compound, are widely utilized as effective precursors for sulfonyl radicals (RSO₂•). researchgate.net These radicals are key intermediates in the formation of numerous value-added organosulfur compounds such as sulfones, sulfonamides, and sulfonates. researchgate.net The generation of sulfonyl radicals from sodium sulfinates can be achieved through various methods, including electrochemical processes and visible-light-activated photoredox catalysis. researchgate.netrsc.org
Once generated, the 2,5-dimethylthiophene-3-sulfonyl radical exhibits characteristic reactivity. Due to the strong electron-withdrawing nature of the sulfonyl group, these radicals readily participate in reactions involving the formation of C-S, N-S, O-S, and S-S bonds. researchgate.net They can react with a wide range of substrates, including arenes, alkenes, alkynes, and amines, to afford the corresponding sulfonated products. researchgate.netresearchgate.net The specific reaction pathway is often influenced by the reaction conditions and the nature of the other reactants present. researchgate.net For instance, visible-light-induced methods have been developed for the hydrosulfonylation of alkenes with sulfinates, promoted by CO₂, under metal- and acid-free conditions. researchgate.net
Three-Component Reactions Involving Sulfonyl Radicals
The sulfonyl radicals generated from sodium sulfinates are highly effective in three-component reactions, enabling the efficient construction of complex molecules in a single step. nih.gov These reactions leverage the radical nature of the sulfonyl intermediate to couple with two other components, often an alkene and another trapping agent.
A notable example is the photocatalytic three-component reaction involving α-trifluoromethyl alkenes, electron-rich alkenes, and a sodium sulfinate. researchgate.net In this process, the sulfonyl radical adds to the alkene, and the resulting radical intermediate is then trapped by the second alkene, leading to the synthesis of complex gem-difluoroalkenes. researchgate.net Similarly, electrochemical three-component reactions, such as the annulation-iodosulfonylation of 1,5-enyne-containing compounds, have been developed using sulfonyl precursors and potassium iodide. researchgate.net These multicomponent strategies highlight the synthetic utility of sodium sulfinates as compact and stable sources of sulfonyl radicals for assembling diverse molecular architectures. nih.gov
Electron Donor-Acceptor (EDA) Complex Formation
The generation of radicals from precursors like sodium sulfinates can be initiated through the formation of an Electron Donor-Acceptor (EDA) complex. beilstein-journals.orgnih.gov An EDA complex is a ground-state aggregate formed between an electron-donating molecule and an electron-accepting molecule. beilstein-journals.orgnih.gov Upon irradiation with visible light, this complex can become excited, leading to a single-electron transfer (SET) event that generates radical ions. beilstein-journals.orgnih.gov
This approach offers a mild and sustainable method for radical generation, often avoiding the need for transition metal catalysts or exogenous photosensitizers. nih.govresearchgate.net While the specific donor/acceptor roles can vary, a sulfinate anion can act as an electron donor in the presence of a suitable electron acceptor. researchgate.net The photoactivation of the resulting EDA complex initiates the chemical transformation. researchgate.net This strategy has been successfully applied to a range of reactions, including C-S bond formation, by pairing donors like thiophenol anions with acceptors like N-hydroxyphthalimide esters. researchgate.net The formation of an EDA complex involving a sulfinate can thus serve as the initiating step for subsequent radical-mediated reactions.
Role as a Precursor to Other Organosulfur Compounds
This compound is a key starting material for the synthesis of a variety of other organosulfur compounds. Its utility stems from the ability of the sulfinate group to be converted into sulfinate esters, sulfinamides, thiosulfonates, and disulfides under appropriate reaction conditions.
Sulfinate Esters
Sulfinate esters can be synthesized from sodium sulfinates through reactions with alcohols. One method involves the reaction of sulfinic acids (derived from their sodium salts) with alcohols in the presence of lanthanide(III) triflates as catalysts. organic-chemistry.org Another approach uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the sulfinic acid, which then readily reacts with primary, secondary, or tertiary alcohols to yield the corresponding sulfinate esters in high yields. organic-chemistry.org Additionally, electrochemical oxidative coupling of thiophenols and alcohols can produce sulfinic esters, with oxygen from the air serving as the oxygen source. organic-chemistry.org A more recent development involves the synthesis of sulfinate esters from aryl iodides via the direct oxidation of thioester intermediates. researchgate.net
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Esterification | Sulfinic Acid, Alcohol, Lanthanide(III) triflates | Catalytic approach for preparing alkyl arenesulfinates. organic-chemistry.org |
| CDI Activation | Sulfinic Acid, 1,1'-Carbonyldiimidazole (CDI), Alcohol | Effective for a range of primary, secondary, and tertiary alcohols. organic-chemistry.org |
| From Aryl Iodides | Aryl Iodide, Thioester intermediate, Oxidizing agent | Allows preparation from readily available aryl iodides. researchgate.net |
Sulfinamides
Sulfinamides are another class of compounds accessible from sulfinate precursors. The synthesis can be achieved by activating sulfoxides bearing a tert-butyl group with N-bromosuccinimide (NBS) under acidic conditions. The subsequent treatment of the activated intermediate with various nitrogen nucleophiles affords a wide range of sulfinic acid amides (sulfinamides). organic-chemistry.org
Thiosulfonates and Disulfides
Sodium sulfinates are excellent starting materials for the synthesis of both thiosulfonates and disulfides. beilstein-journals.orgrsc.org A controllable synthesis method mediated by hydroiodic acid (HI) allows for the selective formation of either product by choosing the appropriate solvent. rsc.org In this system, thiosulfonates can be generated and subsequently transformed into the corresponding disulfides. rsc.org
Another approach utilizes a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ system to catalyze the conversion of sodium sulfinates into symmetrical disulfides in moderate to excellent yields, avoiding the need for odorous thiols. beilstein-journals.orgbeilstein-journals.org Mechanistic studies indicate that thiosulfonates are key intermediates in this process. beilstein-journals.orgbeilstein-journals.org Furthermore, a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates can produce both symmetrical and unsymmetrical thiosulfonates. nih.gov
| Product | Method | Reagents/Catalyst | Typical Yields |
|---|---|---|---|
| Disulfides | TBAI-Catalyzed | TBAI / H₂SO₄ | 49% to 89% beilstein-journals.org |
| Disulfides | HI-Mediated | Hydroiodic Acid (in Ethanol) | Moderate to excellent rsc.org |
| Thiosulfonates | HI-Mediated | Hydroiodic Acid (in H₂O) | Good yields rsc.org |
| Thiosulfonates | BF₃·OEt₂-Mediated | BF₃·OEt₂ | Good yields nih.gov |
Mechanistic Investigations of Key Transformations of this compound
The transformation of this compound, particularly in the context of palladium-catalyzed desulfinative cross-coupling reactions, involves a series of intricate mechanistic steps. These reactions, which form carbon-carbon bonds by extruding sulfur dioxide, have been the subject of detailed mechanistic studies. By analogy with closely related heteroaryl sulfinates, the general mechanism is understood to proceed via oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO₂), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov Probing the nuances of this catalytic cycle through kinetic studies, catalyst state identification, and analysis of reaction additives provides a deeper understanding of the factors governing reactivity and product formation.
Kinetic Isotope Effects and Hammett Studies
While specific kinetic isotope effect (KIE) and Hammett studies for the desulfinative coupling of this compound are not extensively documented, valuable insights can be drawn from related transformations involving thiophene (B33073) derivatives.
Kinetic Isotope Effect: In a study on the palladium(II)-catalyzed oxidative cross-coupling of ethyl thiophen-3-yl acetate (B1210297) (a reaction also forming a C-C bond at the thiophene ring), a low inverse kinetic isotope effect (kH/kD = 0.93) was observed when using a deuterated thiophene substrate. nih.gov This inverse KIE suggests that the C-H bond is not broken in the rate-determining step and points towards a transition state where the C-H bond becomes more rigid, which is consistent with the formation of a palladium-thiophene complex as the rate-limiting step. nih.gov Although this is not a desulfinative coupling, it provides a valuable mechanistic benchmark for C-C bond formation at a thiophene ring under palladium catalysis.
Hammett Studies: The electronic effects of substituents on the reactivity of thiophene derivatives often correlate with the Hammett equation, which relates reaction rates to substituent constants (σ). For the oxidative cross-coupling of para-substituted 2-phenylthiophenes, a negative ρ (rho) value was obtained from the Hammett analysis. nih.gov This indicates that electron-donating groups on the thiophene ring accelerate the reaction by increasing the electron density at the reaction center, facilitating the interaction with the electrophilic palladium catalyst. nih.gov
Conversely, studies on the hydrolysis of substituted thiophene-2-sulfonyl halides have shown curved, U-shaped Hammett plots. psu.edu Such plots suggest a change in the reaction mechanism or the rate-determining step across the series of substituents. For electron-donating groups, bond-breaking between the sulfur and the leaving group is more advanced in the transition state, whereas for electron-withdrawing groups, bond-making with the incoming nucleophile is more advanced. psu.edu This mechanistic flexibility is a known feature of nucleophilic substitutions at sulfonyl centers.
Applying these principles to this compound, the two methyl groups at the 2- and 5-positions are electron-donating. This electronic enrichment of the thiophene ring would be expected to influence the rates of key steps in the catalytic cycle, such as transmetalation to the palladium center.
Table 1: Illustrative Hammett Correlation Data for a Related Thiophene Reaction
Based on findings from a palladium-catalyzed oxidative cross-coupling, this table illustrates the effect of substituents on reaction rates. A negative ρ value indicates that electron-donating groups accelerate the reaction.
| Substituent (X) on Thiophene Ring | Substituent Constant (σ) | Relative Rate (k_X / k_H) | log(k_X / k_H) |
|---|---|---|---|
| -OCH₃ (Electron-Donating) | -0.27 | 2.5 | 0.40 |
| -CH₃ (Electron-Donating) | -0.17 | 1.8 | 0.26 |
| -H (Reference) | 0.00 | 1.0 | 0.00 |
| -Cl (Electron-Withdrawing) | 0.23 | 0.5 | -0.30 |
| -NO₂ (Strongly Electron-Withdrawing) | 0.78 | 0.1 | -1.00 |
Identification of Catalytic Resting States
The dominant, most stable catalyst form present in the reaction mixture, known as the resting state, provides critical clues about the turnover-limiting step of a catalytic cycle. In palladium-catalyzed desulfinative cross-couplings, the resting state can vary significantly depending on the structure of the sulfinate substrate. nih.gov
Mechanistic studies comparing carbocyclic sulfinates (like sodium 4-methylbenzenesulfinate) and heteroaromatic sulfinates (like sodium pyridine-2-sulfinate) have revealed two primary resting states. nih.govacs.org
Oxidative Addition Complex: For carbocyclic sulfinates, the resting state is typically the oxidative addition complex formed between the Pd(0) catalyst and the aryl bromide. This indicates that the subsequent step, transmetalation with the sulfinate salt, is slow and turnover-limiting. nih.gov
Chelated Pd(II) Sulfinate Complex: For pyridine-2-sulfinates, which can act as bidentate ligands, the resting state is often a highly stable, chelated Pd(II) sulfinate complex that forms after transmetalation. In this scenario, the extrusion of SO₂ from this stable complex becomes the turnover-limiting step. nih.govacs.org
For this compound, the sulfur atom of the thiophene ring is not positioned to form a stable chelate with the palladium center in the same way a pyridine (B92270) nitrogen does. Therefore, its behavior is expected to be more analogous to that of carbocyclic sulfinates. The catalytic resting state would likely be the oxidative addition complex, L₂Pd(Ar)Br (where L is a phosphine (B1218219) ligand and Ar is the aryl group from the coupling partner). This implies that the transmetalation step, involving the transfer of the 2,5-dimethylthiophen-3-yl group to the palladium center, is the slower, rate-determining part of the cycle. nih.gov
Table 2: Comparison of Resting States in Desulfinative Couplings
This table summarizes the identified catalytic resting states and corresponding turnover-limiting steps for different classes of sulfinate reagents, providing a basis for predicting the behavior of thiophene-based sulfinates.
| Sulfinate Type | Observed Catalytic Resting State | Turnover-Limiting Step | Reference |
|---|---|---|---|
| Carbocyclic (e.g., Arylsulfinate) | Oxidative Addition Complex [L₂Pd(Ar)Br] | Transmetalation | nih.gov |
| Heteroaromatic (e.g., Pyridine-2-sulfinate) | Chelated Pd(II) Sulfinate Complex | Sulfur Dioxide Extrusion | nih.govacs.org |
| Thiophene-based (Predicted) | Oxidative Addition Complex [L₂Pd(Ar)Br] | Transmetalation | (by analogy) |
Role of Additives and Bases in Reaction Pathways
While some desulfinative couplings of thiophene sulfinates can proceed in aqueous media without the need for a base or other additives, psu.edursc.org many synthetic protocols, particularly in organic solvents, require a base like potassium carbonate (K₂CO₃) for efficient reaction. acs.org The role of such additives is not to deprotonate a substrate, as is common in other cross-coupling reactions, but rather to perform other crucial functions within the catalytic cycle. nih.gov
Dual Function of Potassium Carbonate:
SO₂ Scavenging: The primary role of the carbonate base is to act as a trap for the sulfur dioxide gas that is extruded during the reaction. SO₂ can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition. By sequestering the liberated SO₂, the carbonate ensures the longevity and activity of the catalyst. nih.govacs.org Experiments have shown that in the absence of K₂CO₃, reactions stall after less than one turnover, whereas in its presence, high yields are achieved. acs.org
For this compound, the use of a potassium-based additive like K₂CO₃ would therefore be expected to not only protect the catalyst but also accelerate the turnover-limiting transmetalation step.
Probing Sulfur Dioxide Extrusion Mechanisms
The extrusion of sulfur dioxide from the palladium(II) sulfinate intermediate is the key step that enables the subsequent C-C bond-forming reductive elimination. The facility of this step is highly dependent on the structure of the intermediate complex. acs.org
As established, the formation of a stable, chelated five-membered ring, as seen with pyridine-2-sulfinates, significantly slows down the rate of SO₂ extrusion, making it the turnover-limiting step. nih.govacs.org The strength of the bond between the heteroatom (e.g., nitrogen) and the palladium center directly impacts the energy barrier for extrusion. Weakening this bond, for instance by adding electron-withdrawing groups to the pyridine ring, can increase the rate of SO₂ loss. acs.org
In the case of this compound, the intermediate palladium complex is not expected to form a strong chelate. The interaction would be more akin to the dimeric structures observed for carbocyclic sulfinates, where the sulfinate bridges two palladium centers. acs.org For these types of complexes, the extrusion of SO₂ is rapid and occurs at a much faster rate than transmetalation. acs.org Therefore, for transformations involving 2,5-dimethylthiophene-3-sulfinate, the SO₂ extrusion step is not anticipated to be rate-limiting under typical reaction conditions.
Advanced Spectroscopic and Structural Characterization of Sodium 2,5 Dimethylthiophene 3 Sulfinate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for establishing the carbon-hydrogen framework of a molecule. In the case of thiophene (B33073) derivatives, the chemical shifts of protons and carbons are indicative of their position on the thiophene ring and the nature of the substituents.
For a compound like 2,5-dimethylthiophene (B1293386), the precursor to the target sulfinate, the ¹H NMR spectrum is relatively simple, showing signals for the methyl protons and the ring protons. chemicalbook.comnih.gov The protons on the thiophene ring typically appear in the aromatic region, with their exact chemical shift influenced by the electron-donating or -withdrawing nature of the substituents. Similarly, the ¹³C NMR spectrum provides distinct signals for the methyl carbons and the sp²-hybridized carbons of the thiophene ring. nih.gov
While ³³S NMR is less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, it can offer direct insight into the electronic environment of the sulfur atom. For a sulfinate derivative, the sulfur atom would be expected to have a characteristic chemical shift that is significantly different from that of the sulfur in the thiophene ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethylthiophene
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.4 | ~15.0 |
| C3-H, C4-H | ~6.6 | Not Applicable |
| C2, C5 | Not Applicable | ~137.0 |
| C3, C4 | Not Applicable | ~125.0 |
Note: The data presented are typical values for 2,5-dimethylthiophene and are used as a proxy due to the absence of specific data for Sodium 2,5-dimethylthiophene-3-sulfinate.
Two-dimensional (2D) NMR techniques are powerful for elucidating complex molecular structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, which helps in establishing the connectivity of hydrogen atoms within the molecule. For a substituted thiophene, COSY would show correlations between adjacent protons on the ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, an HMBC spectrum would show correlations from the methyl protons to the C2 and C3 carbons of the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is crucial for determining the conformation and stereochemistry of a molecule.
A combined experimental and theoretical NMR study on related complex thiophene derivatives has demonstrated the power of these 2D NMR techniques in providing complete structural elucidation and assisting in the validation of theoretical calculations. nih.gov
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. acs.orgmdpi.com This is a critical step in the identification of an unknown compound or the confirmation of a synthesized product. For this compound (C₆H₇NaO₂S₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for the analysis of complex mixtures of organosulfur compounds. mdpi.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation to produce product ions. acs.org The resulting fragmentation pattern provides valuable information about the structure of the precursor ion. For a thiophene sulfinate, characteristic fragmentation pathways could involve the loss of SO₂, cleavage of the sulfinate group, or fragmentation of the thiophene ring. The study of organosulfur compounds in various matrices has shown that MS/MS is essential for distinguishing between different sulfur functionalities and for predicting molecular structures. acs.orgnih.gov
Table 2: Predicted HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₆H₇NaO₂S₂ |
| Exact Mass | 213.9705 |
| Monoisotopic Mass | 213.9705 |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure for this compound is not available in the searched literature, studies on related thiophene derivatives and cyclic sulfones provide insights into the expected structural features. researchgate.netresearchgate.net The thiophene ring is known to be planar. wikipedia.org For a sulfinate salt, the geometry around the sulfur atom would be trigonal pyramidal. The crystal packing would be influenced by ionic interactions between the sodium cation and the sulfinate anion, as well as potential intermolecular interactions such as C-H···O hydrogen bonds. The analysis of crystal structures of salts of thiophene carboxylic acid derivatives reveals various supramolecular interactions that dictate the crystal lattice. researchgate.net
Crystal Packing and Intermolecular Interactions
In crystalline thiophene-based structures, molecules are often linked through a network of weak intermolecular forces. Hydrogen bonds, particularly C–H⋯O and C–H⋯S interactions, play a significant role in the formation of supramolecular assemblies. For instance, in some crystal structures of thiophene derivatives, C–H⋯O hydrogen bonds have been observed to link molecules into chains.
In the case of this compound, the presence of the sodium cation and the sulfinate anion would introduce strong ionic interactions, which would be a dominant force in the crystal packing, likely leading to the formation of ionic layers or clusters within the crystal lattice. The sulfinate group's oxygen atoms would act as primary sites for coordination with the sodium ions and as hydrogen bond acceptors.
Bond Lengths, Angles, and Conformation in the Crystalline State
The molecular geometry of this compound can be inferred from the analysis of similar crystallized organic and organosulfur compounds. The thiophene ring is expected to be largely planar, a characteristic feature of this aromatic heterocycle. The bond lengths within the 2,5-dimethylthiophene moiety would be consistent with those of other substituted thiophenes, reflecting the aromatic character of the ring.
The geometry around the sulfur atom of the sulfinate group (–SO₂⁻) is expected to be pyramidal. The sodium cation would likely interact with the oxygen atoms of the sulfinate group. The conformation of the molecule, particularly the orientation of the sulfinate group relative to the thiophene ring, will be influenced by steric effects from the adjacent methyl group and by the intermolecular forces within the crystal.
Below is a table of expected bond lengths and angles for the core structure, based on data from related thiophene and sulfinate compounds.
| Bond/Angle | Expected Value |
| C=C (thiophene) | ~1.37 Å |
| C–C (thiophene) | ~1.42 Å |
| C–S (thiophene) | ~1.71 Å |
| C–CH₃ | ~1.51 Å |
| C–S (sulfinate) | ~1.80 Å |
| S=O (sulfinate) | ~1.50 Å |
| ∠C–S–C (thiophene) | ~92.2° |
| ∠S–C=C (thiophene) | ~111.5° |
| ∠C–C=C (thiophene) | ~112.4° |
| ∠O–S–O (sulfinate) | ~105-110° |
| ∠C–S–O (sulfinate) | ~100-105° |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding characteristics of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components. The thiophene ring gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. The C=C stretching vibrations within the thiophene ring usually appear in the 1400-1550 cm⁻¹ region. nii.ac.jp The C-S stretching vibrations of the thiophene ring can be found at lower frequencies, often in the 800-850 cm⁻¹ range. researchgate.netiosrjournals.org
The methyl groups would show characteristic C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations in the 1375-1450 cm⁻¹ region.
The most characteristic feature of the sulfinate group is the strong S=O stretching vibration. For sulfinate salts, this typically appears as a strong absorption band in the 950-1100 cm⁻¹ region. researchgate.netnih.gov This band is sensitive to the molecular environment and the nature of the cation.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the thiophene moiety are generally strong in the Raman spectrum. The symmetric C=C stretching and ring breathing modes are particularly prominent. The S=O stretching vibration of the sulfinate group is also expected to be Raman active.
The following table summarizes the expected key vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiophene Ring | Aromatic C-H Stretch | ~3100 |
| C=C Stretch | 1400-1550 | |
| C-S Stretch | 800-850 | |
| Methyl Group (-CH₃) | C-H Stretch | 2900-3000 |
| C-H Bend | 1375-1450 | |
| Sulfinate Group (-SO₂⁻) | S=O Asymmetric Stretch | 1000-1100 |
| S=O Symmetric Stretch | 950-1050 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
Electronic spectroscopy provides insights into the electronic transitions and conjugated systems within a molecule.
UV-Vis Spectroscopy: Thiophene and its derivatives are known to absorb in the UV region due to π → π* electronic transitions within the aromatic ring. nii.ac.jp For 2,5-dimethylthiophene, the absorption maximum is typically around 230-240 nm. The introduction of the sulfinate group at the 3-position may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) depending on its electronic influence on the thiophene ring's π-system. The intensity and position of the absorption bands are sensitive to the solvent polarity. nih.gov
Characterization of Conjugation and Chromophoric Properties
Fluorescence Spectroscopy: Many thiophene derivatives exhibit fluorescence, and the emission properties are highly dependent on the molecular structure and environment. nih.govrsc.org The fluorescence emission of this compound, if any, would likely occur at a longer wavelength than its absorption maximum, following Kasha's rule. The quantum yield of fluorescence in thiophenes can be influenced by factors such as the rigidity of the structure and the presence of heavy atoms like sulfur, which can promote intersystem crossing to the triplet state. rsc.org The nature of the substituents and their position on the thiophene ring play a crucial role in determining the fluorescence characteristics. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and thereby validate its empirical formula. For this compound, the expected elemental composition can be calculated from its molecular formula, C₆H₇NaO₂S₂.
Combustion analysis is the standard method for determining the percentages of carbon, hydrogen, and sulfur in organic compounds. eltra.comazom.com In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and SO₂) are collected and quantified. The percentage of sodium can be determined by techniques such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy. The percentage of oxygen is typically determined by difference.
The theoretical elemental composition of this compound (molar mass: 198.24 g/mol ) is as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 36.35 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.57 |
| Sodium | Na | 22.99 | 1 | 22.99 | 11.60 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.14 |
| Sulfur | S | 32.07 | 2 | 64.14 | 32.35 |
| Total | 198.26 | 100.00 |
Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the purity and correctness of the assigned empirical formula.
Advanced Techniques for In Situ Monitoring of Reactions
The study of reaction kinetics and mechanisms involving this compound can be greatly enhanced by the use of advanced in-situ monitoring techniques. These methods allow for real-time tracking of the concentrations of reactants, intermediates, and products without the need for sample quenching and offline analysis.
Spectroscopic techniques are particularly well-suited for in-situ monitoring. numberanalytics.com For reactions involving changes to the thiophene ring or the sulfinate group, in-situ FTIR or Raman spectroscopy can be employed. By monitoring the changes in the intensity of characteristic vibrational bands over time, one can follow the progress of the reaction and gain insights into the reaction mechanism. For instance, the disappearance of the S=O stretch of the sulfinate and the appearance of new bands corresponding to a product (e.g., a sulfonate) could be tracked. nih.gov
In-situ UV-Vis spectroscopy can be used if the reaction involves a significant change in the electronic structure of the chromophore. This could be useful for monitoring reactions that alter the conjugation of the thiophene ring.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can provide detailed structural information about the species present in a reaction mixture over time. This would be particularly useful for identifying and characterizing any reaction intermediates.
These advanced in-situ techniques provide a wealth of data that can be used to determine reaction rates, reaction orders, and activation energies, ultimately leading to a more complete understanding of the chemical transformations of this compound.
Operando Spectroscopy for Mechanistic Insights
Operando spectroscopy is a powerful analytical methodology for gaining deep mechanistic insights into chemical transformations by analyzing materials under actual reaction conditions. researchgate.netchimia.ch This technique combines the spectroscopic characterization of a reacting system with the simultaneous measurement of its activity or selectivity, providing a direct correlation between the structural dynamics of molecules and their chemical behavior. researchgate.netmdpi.com While specific operando studies on this compound and its derivatives are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize how it would provide critical mechanistic insights into their reactions.
The application of operando spectroscopy to derivatives of this compound would allow for the real-time monitoring of key structural features, the identification of transient intermediates, and the elucidation of reaction pathways. Techniques such as Fourier-transform infrared (FT-IR), Raman, and X-ray absorption spectroscopy (XAS) are particularly well-suited for this purpose. chimia.chacs.org
Hypothetical Application of Operando FT-IR Spectroscopy
Operando FT-IR spectroscopy could monitor the vibrational modes of the sulfinate group and the thiophene ring during a chemical process. researchgate.netresearchgate.net For instance, in a reaction where the sulfinate moiety is oxidized to a sulfonate or reduced, changes in the characteristic S=O stretching frequencies would be observable in real-time. This allows for the tracking of reactant consumption and product formation, as well as the potential identification of intermediate species. mdpi.com
Consider a hypothetical oxidation reaction of a this compound derivative. An operando FT-IR setup would allow for the continuous collection of spectra as the reaction progresses. The data could be tabulated to correlate spectral changes with reaction parameters.
| Reaction Time (min) | Temperature (°C) | Key Vibrational Band (cm⁻¹) | Assignment | Normalized Intensity | Product Yield (%) |
|---|---|---|---|---|---|
| 0 | 25 | 1050 | S=O Stretch (Sulfinate) | 1.00 | 0 |
| 10 | 50 | 1050 | S=O Stretch (Sulfinate) | 0.75 | 25 |
| 10 | 50 | 1175 | Asymmetric SO₂ Stretch (Sulfonate) | 0.25 | 25 |
| 20 | 75 | 1050 | S=O Stretch (Sulfinate) | 0.40 | 60 |
| 20 | 75 | 1175 | Asymmetric SO₂ Stretch (Sulfonate) | 0.60 | 60 |
| 30 | 75 | 1050 | S=O Stretch (Sulfinate) | 0.10 | 90 |
| 30 | 75 | 1175 | Asymmetric SO₂ Stretch (Sulfonate) | 0.90 | 90 |
Potential Insights from Operando Raman Spectroscopy
Operando Raman spectroscopy is highly complementary to FT-IR and is particularly sensitive to the vibrations of the thiophene ring and the C-S and S-O bonds. ornl.govrsc.org It could be employed to study reactions involving the thiophene core, such as electrophilic substitution or polymerization. wikipedia.org The ability to use fiber optic probes makes it adaptable for in-situ analysis in various reaction vessels. ornl.gov For example, during a polymerization reaction of a 2,5-dimethylthiophene-3-sulfinate derivative, operando Raman could track the disappearance of the C=C double bond vibrations of the monomer and the appearance of new bands corresponding to the polymer backbone.
| Reaction Time (hours) | Catalyst Concentration (mol%) | Key Raman Shift (cm⁻¹) | Assignment | Relative Intensity | Degree of Polymerization |
|---|---|---|---|---|---|
| 0 | 1 | 1450 | Thiophene Ring C=C Stretch (Monomer) | 100 | 0 |
| 1 | 1 | 1450 | Thiophene Ring C=C Stretch (Monomer) | 60 | 0.4 |
| 1 | 1 | 1510 | Inter-ring C-C Stretch (Polymer) | 40 | 0.4 |
| 2 | 1 | 1450 | Thiophene Ring C=C Stretch (Monomer) | 25 | 0.75 |
| 2 | 1 | 1510 | Inter-ring C-C Stretch (Polymer) | 75 | 0.75 |
| 4 | 1 | 1450 | Thiophene Ring C=C Stretch (Monomer) | 5 | 0.95 |
| 4 | 1 | 1510 | Inter-ring C-C Stretch (Polymer) | 95 | 0.95 |
Mechanistic Elucidation with Advanced Techniques
Beyond vibrational spectroscopy, operando X-ray absorption spectroscopy (XAS) could provide element-specific information about the electronic structure and local coordination environment of the sulfur atom. acs.orgsemanticscholar.org This would be invaluable for understanding redox processes and the interaction of the sulfinate group with catalysts or other reactants. chimia.ch By monitoring changes in the sulfur K-edge XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure) spectra, one could directly probe the oxidation state and bonding of the sulfur atom throughout a reaction.
Computational and Theoretical Investigations of Sodium 2,5 Dimethylthiophene 3 Sulfinate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. DFT methods offer a balance between computational cost and accuracy, making them a standard tool for predicting molecular geometries, electronic energies, and other key properties that govern reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com
For the 2,5-dimethylthiophene-3-sulfinate anion, the HOMO is expected to have significant electron density localized on the sulfur and oxygen atoms of the sulfinate group, as well as on the electron-rich thiophene (B33073) ring. This distribution makes the anion a potent nucleophile, capable of donating electrons from either the sulfur or oxygen atoms. The LUMO, conversely, would be distributed over the π-system of the thiophene ring. The methyl groups at the 2 and 5 positions act as electron-donating groups, which would raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity and reactivity compared to an unsubstituted thiophene sulfinate.
To illustrate the typical energy ranges for related compounds, the following table presents DFT-calculated FMO data for a series of thiophene sulfonamide derivatives, which are structurally related organosulfur compounds.
| Compound (Thiophene Sulfonamide Derivative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 1 | -6.51 | -1.86 | 4.65 |
| Derivative 2 | -6.32 | -2.11 | 4.21 |
| Derivative 3 | -6.78 | -2.25 | 4.53 |
| Derivative 7 | -5.99 | -2.55 | 3.44 |
Data sourced from a computational study on thiophene sulfonamide derivatives for illustrative purposes. mdpi.com
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact, particularly in non-covalent interactions and reactions involving electrophiles and nucleophiles. orientjchem.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. orientjchem.orgresearchgate.net
For the 2,5-dimethylthiophene-3-sulfinate anion, the MEP map would show a significant concentration of negative charge around the oxygen atoms of the sulfinate group, making them primary sites for interaction with electrophiles or cations like Na⁺. The sulfur atom of the sulfinate group would also exhibit nucleophilic character. The thiophene ring itself is an electron-rich aromatic system, but the sulfinate group's strong negative potential would likely be the dominant feature for electrophilic interactions.
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for a molecule's optimized geometry, a set of normal vibrational modes and their corresponding frequencies can be predicted. openmopac.net These calculated frequencies can be correlated with absorption bands in an experimental spectrum, aiding in the structural characterization of the compound.
For Sodium 2,5-dimethylthiophene-3-sulfinate, key vibrational modes would include:
S=O Stretching: Strong, characteristic vibrations for the sulfinate group, expected in the 1000-1100 cm⁻¹ region.
C-S Stretching: Vibrations associated with the carbon-sulfur bonds within the thiophene ring and the C-S bond of the sulfinate group.
Thiophene Ring Modes: A series of characteristic stretching and bending vibrations for the C-C and C-H bonds of the aromatic ring.
C-H Stretching and Bending: Vibrations from the methyl groups attached to the ring.
The table below presents typical calculated frequency ranges for functional groups found in related organosulfur compounds.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Thiophene Ring |
| Aliphatic C-H Stretch | 3000-2850 | Methyl Groups |
| Thiophene Ring Stretch | 1600-1400 | C=C bonds in Ring |
| S=O Asymmetric/Symmetric Stretch | 1100-1000 | Sulfinate (R-SO₂⁻) |
| C-S Stretch | 800-600 | Thiophene Ring, Sulfinate |
Data compiled from general spectroscopic data and computational studies on organosulfur compounds. mdpi.comrsc.orgacs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to explore the feasibility of proposed reaction pathways, identify key intermediates, and determine the energetic factors that control reaction rates and outcomes.
A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). ucsb.edu The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which is the primary determinant of the reaction rate according to transition state theory. nih.gov Computational methods can be employed to locate the precise geometry of a transition state on the potential energy surface and calculate its energy. compchemhighlights.org A true transition state is characterized as a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu
For this compound, a common reaction would be its function as a nucleophile, for example, in an S-alkylation reaction with an alkyl halide. A computational study of this reaction would involve:
Optimizing the geometries of the reactants (the sulfinate anion and the alkyl halide).
Searching for the transition state structure, where the C-S bond is partially formed and the C-halide bond is partially broken.
Optimizing the geometry of the products (the resulting sulfone and the halide anion).
The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net
Beyond locating a single transition state, computational modeling can map the entire energetic landscape of a reaction. This involves identifying all relevant intermediates and transition states that connect reactants to products, creating a reaction profile diagram. Such a diagram provides a comprehensive view of the mechanism, including whether it is a stepwise or concerted process and identifying the rate-determining step (the one with the highest energy barrier).
Sulfinates can exhibit diverse reactivity, acting not only as S-nucleophiles but also as O-nucleophiles or participating in single-electron transfer (SET) pathways to form sulfonyl radicals. nih.govnih.govrsc.org Computational modeling can be used to compare the energetic landscapes of these competing pathways. For instance, by calculating the energy barriers for S-attack versus O-attack on an electrophile, one can predict the regioselectivity of the reaction. Similarly, the feasibility of a radical pathway can be assessed by calculating the energies involved in the electron transfer and subsequent radical propagation steps. mdpi.com This detailed mapping allows for a deep, predictive understanding of the compound's chemical behavior under various conditions.
Prediction of Spectroscopic Properties
Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, aiding in its characterization and the understanding of its electronic structure.
Computational NMR and UV-Vis Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry.
The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule: the two methyl carbons, the two carbons bearing the methyl groups, the carbon attached to the sulfinate group, and the remaining sp² hybridized carbon of the thiophene ring. The chemical shift of the carbon atom bonded to the sulfinate group is expected to be significantly influenced by the electronegativity and magnetic anisotropy of the sulfur-oxygen bonds.
A hypothetical table of predicted NMR chemical shifts, based on DFT calculations for similar thiophene derivatives, is presented below. nih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | 2.3 - 2.6 | 14 - 18 |
| C5-CH₃ | 2.3 - 2.6 | 14 - 18 |
| H4 | 6.8 - 7.2 | - |
| C2 | - | 135 - 140 |
| C3 | - | 145 - 150 |
| C4 | - | 120 - 125 |
| C5 | - | 138 - 143 |
Note: These are estimated values and can vary depending on the computational method and solvent effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring. The presence of the methyl and sulfinate substituents will modulate the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max). The electron-donating methyl groups are likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted thiophene.
A table of predicted electronic transitions and their corresponding wavelengths is provided below, based on TD-DFT calculations of substituted thiophenes. nih.gov
| Transition | Predicted λ_max (nm) | Oscillator Strength |
| HOMO → LUMO | 270 - 290 | 0.4 - 0.6 |
| HOMO-1 → LUMO | 240 - 260 | 0.1 - 0.3 |
| HOMO → LUMO+1 | 210 - 230 | 0.2 - 0.4 |
Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. Oscillator strength is a measure of the intensity of the transition.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules over time. These simulations can offer valuable insights into the conformational flexibility and intermolecular interactions of this compound in different environments.
Conformational Analysis in Solution and Solid States
Conformational Analysis in Solution:
The orientation of the sulfinate group relative to the thiophene ring is a key conformational feature. While the thiophene ring itself is largely planar, rotation around the C3-S bond of the sulfinate group can lead to different conformers. Computational studies on substituted thiophenes suggest that steric hindrance from the adjacent methyl group at the 2-position could influence the preferred orientation of the sulfinate moiety. acs.org
Conformational Analysis in the Solid State:
In the solid state, the arrangement of ions is governed by crystal packing forces. MD simulations, in conjunction with solid-state DFT calculations, can be used to predict the stable crystal structures and analyze the intermolecular interactions, such as ion-ion and ion-π interactions. The conformation of the 2,5-dimethylthiophene-3-sulfinate anion in the solid state will be a balance between its intrinsic conformational preferences and the energetic benefits of an ordered crystal lattice. The packing of aromatic sulfonate salts in the solid state is often influenced by the formation of ionic layers and specific interactions involving the sulfonate group. researchgate.net
Structure-Activity/Reactivity Relationship Studies (SAR/SRR)
Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. For this compound, computational methods can be employed to understand how its structural features influence its reactivity.
Influence of Thiophene Substituents on Sulfinate Reactivity
The reactivity of the sulfinate group in this compound is significantly influenced by the electronic effects of the substituents on the thiophene ring. The two methyl groups at the 2- and 5-positions are electron-donating groups. Their presence increases the electron density of the thiophene ring through inductive and hyperconjugation effects.
This increased electron density on the thiophene ring can have several consequences for the reactivity of the sulfinate group at the 3-position:
Nucleophilicity of the Sulfur Atom: The electron-donating methyl groups can enhance the nucleophilicity of the sulfur atom in the sulfinate group, making it more reactive towards electrophiles.
Stability of Intermediates: In reactions involving the formation of intermediates, the electronic effects of the methyl groups can influence their stability. For instance, if a reaction proceeds through an intermediate with a positive charge on the thiophene ring, the electron-donating methyl groups would stabilize this intermediate, thereby increasing the reaction rate.
Redox Potential: The electron-rich nature of the substituted thiophene ring can affect the redox potential of the sulfinate group, influencing its behavior in oxidation-reduction reactions.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate electronic parameters (such as calculated atomic charges, frontier molecular orbital energies, and electrostatic potentials) with experimentally observed reactivity for a series of substituted thiophene sulfinates. nih.gov Such models can be valuable for predicting the reactivity of new derivatives.
Environmental Chemistry Modeling of Thiophene Sulfinates
Computational modeling plays a crucial role in predicting the environmental fate and potential impact of chemical compounds. For this compound, modeling can provide insights into its persistence, degradation pathways, and potential for bioaccumulation.
The environmental fate of organosulfur compounds is a complex interplay of physical, chemical, and biological processes. acs.org Computational models can simulate these processes to estimate the likely environmental distribution and transformation of thiophene sulfinates.
Key aspects of environmental chemistry modeling for this compound would include:
Biodegradation Prediction: Thiophene and its derivatives can be subject to microbial degradation in the environment. nih.gov Computational models, often based on QSAR principles, can predict the likelihood of biodegradation by identifying structural motifs that are susceptible to enzymatic attack. The presence of the sulfinate group and the methyl substituents would be key factors in these predictions.
Atmospheric Fate: If released into the atmosphere, thiophene sulfinates could undergo photochemical degradation. copernicus.org Computational models can simulate reactions with atmospheric oxidants like hydroxyl radicals (•OH) to predict degradation rates and identify potential transformation products.
Persistence and Bioaccumulation: Models can estimate the octanol-water partition coefficient (logP), which is an indicator of a compound's potential to bioaccumulate in organisms. The persistence of the compound in different environmental compartments (water, soil, air) can also be modeled based on its predicted degradation rates.
Recent studies on the environmental fate of thiophene-based compounds suggest that while the thiophene ring can be persistent, various degradation pathways, including enzymatic processes, can lead to its breakdown. frontiersin.org
A summary of predicted environmental properties is presented in the table below.
| Property | Predicted Value/Behavior |
| Biodegradability | Potentially biodegradable, with the sulfinate group offering a site for initial enzymatic attack. |
| Atmospheric Half-life | Moderate, likely susceptible to degradation by hydroxyl radicals. |
| Soil Adsorption Coefficient (Koc) | Low to moderate, suggesting some mobility in soil. |
| Bioaccumulation Potential | Low, due to its ionic nature and expected water solubility. |
Note: These are general predictions based on the structure and may vary depending on specific environmental conditions.
Atmospheric Oxidation Pathways and Product Formation
While direct computational and theoretical studies on the atmospheric oxidation of this compound are not extensively available in peer-reviewed literature, its atmospheric fate can be inferred from studies on thiophene, alkylated thiophenes, and other organosulfur compounds. The presence of the electron-rich thiophene ring, activating methyl groups, and the oxidizable sulfinate functional group suggests that this compound will be susceptible to degradation by key atmospheric oxidants.
The primary atmospheric oxidants of concern for a molecule like this compound are the hydroxyl radical (•OH), which dominates daytime chemistry, the nitrate (B79036) radical (NO₃•), a significant nighttime oxidant, and ozone (O₃). The oxidation pathways are expected to involve reactions at the thiophene ring, the methyl groups, and the sulfinate group.
Initiation Reactions by Atmospheric Oxidants:
The atmospheric degradation is likely initiated by the reaction of the parent molecule with •OH, NO₃•, or O₃. The electron-donating nature of the methyl groups is expected to activate the thiophene ring, making it more susceptible to electrophilic attack.
Hydroxyl Radical (•OH) Addition: During the day, the •OH radical is likely to add to the carbon-carbon double bonds of the thiophene ring. The addition is favored at the C2 and C5 positions due to the directing effects of the sulfur atom and the methyl groups. This addition forms a radical adduct that can subsequently react with molecular oxygen (O₂).
Nitrate Radical (NO₃•) Addition: In the nighttime, NO₃• can also add to the thiophene ring, initiating a similar cascade of reactions as the •OH radical addition. The nighttime oxidation of thiophenes is a recognized pathway for the formation of organosulfur compounds in urban aerosols. researchgate.net
Hydrogen Abstraction: The •OH radical can also abstract a hydrogen atom from one of the methyl groups, forming a thienyl-methyl radical. This radical will then react rapidly with O₂ to form a peroxy radical (RO₂), a key intermediate in many atmospheric reaction mechanisms.
Ozone (O₃) Addition: Ozone can react with the double bonds in the thiophene ring, leading to the formation of a primary ozonide which can then decompose to form a variety of oxidation products.
Proposed Oxidation Pathways and Product Formation:
Following the initial attack by oxidants, a complex series of reactions is expected to occur, leading to a variety of products. The alkylation of the thiophene ring can lower the energy barrier for addition pathways. researchgate.net
Table 1: Proposed Initial Reactions in the Atmospheric Oxidation of this compound
| Oxidant | Reaction Type | Proposed Intermediate(s) |
| •OH | Addition to thiophene ring | Hydroxy-dimethyl-thiophenesulfinate radical adduct |
| •OH | H-abstraction from methyl group | 2-(methyl)-5-(sulfinatomethyl)thiophene radical |
| NO₃• | Addition to thiophene ring | Nitrooxy-dimethyl-thiophenesulfinate radical adduct |
| O₃ | Addition to thiophene ring | Primary ozonide |
The subsequent reactions of these intermediates with O₂ and other atmospheric species are likely to lead to ring-opening and the formation of a variety of smaller, more oxidized products. The sulfur-containing functional group is also expected to undergo oxidation. Studies on the heterogeneous OH oxidation of sodium methyl sulfate (B86663), an organosulfate, suggest that the sulfur-containing moiety can be a significant reaction site, leading to the formation of sulfate radical anions and inorganic sulfate. copernicus.org While this compound is a sulfinate, a similar susceptibility to oxidation at the sulfur atom is plausible.
Table 2: Potential Products from the Atmospheric Oxidation of this compound
| Product Category | Potential Compounds | Formation Pathway |
| Ring-Retained Products | Hydroxylated and nitrated derivatives of 2,5-dimethylthiophene-3-sulfinate | Addition of •OH or NO₃• to the thiophene ring followed by further reactions. |
| Thiophene-S-oxide derivatives | Oxidation of the sulfur atom in the thiophene ring. | |
| Ring-Opening Products | Dicarbonyls, carboxylic acids, and other smaller organic molecules | Fragmentation of the thiophene ring following oxidant addition and subsequent reactions. |
| Sulfur-Containing Products | 2,5-dimethylthiophene-3-sulfonate | Oxidation of the sulfinate group. |
| Inorganic sulfate (SO₄²⁻) | Complete oxidation of the sulfur atom. | |
| Organosulfates and other sulfonates | Nighttime oxidation pathways, particularly involving NO₃•, are known to produce these compounds from thiophene derivatives. researchgate.netacs.org |
Computational studies on the oxidation of thiophene by the hydroperoxyl radical (HO₂) indicate that addition to the carbon atoms of the ring is a favored pathway, leading to products such as thiophene-epoxide and thiophene-ol. nih.gov Similar pathways can be anticipated for the dimethylated derivative. The presence of methyl groups may also influence the branching ratios of different reaction pathways. nasa.gov
Applications of Sodium 2,5 Dimethylthiophene 3 Sulfinate in Chemical Synthesis and Materials Science
As a Versatile Reagent in Organic Synthesis
Sodium sulfinates, in general, are recognized as highly versatile and indispensable building blocks in modern organic synthesis. nih.govrsc.org They can function as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.orgresearchgate.net This flexibility allows for the construction of a wide array of organosulfur compounds through the formation of sulfur-sulfur (S-S), nitrogen-sulfur (N-S), and carbon-sulfur (C-S) bonds. nih.govrsc.org Sodium 2,5-dimethylthiophene-3-sulfinate leverages this inherent reactivity, providing a direct route to introduce the 2,5-dimethylthiophene (B1293386) moiety into various molecular frameworks.
Synthesis of Complex Organosulfur Building Blocks
The sulfinate group is a gateway to numerous other sulfur-based functional groups, making this compound an excellent starting material for creating more complex organosulfur molecules. researchgate.net Sodium sulfinates can be used to synthesize thiosulfonates, which are important intermediates in their own right. nih.gov For instance, the reaction of a sodium sulfinate with a thiol under aerobic conditions can yield thiosulfonates. nih.gov By applying this methodology, this compound can be used to prepare a variety of thiosulfonates incorporating the 2,5-dimethylthiophene core, which are valuable in further synthetic applications.
| Starting Material | Reagent/Condition | Resulting Organosulfur Compound Class |
| This compound | Thiol (R-SH) / Catalyst (e.g., CuI, FeCl₃) | Thiosulfonate (Ar-SO₂-S-R) |
| This compound | Amine (R₂NH) / Catalyst (e.g., I₂) | Sulfonamide (Ar-SO₂-NR₂) |
| This compound | Alkyl/Aryl Halide (R-X) / Catalyst (e.g., Pd) | Sulfone (Ar-SO₂-R) |
This table illustrates the general synthetic transformations possible with this compound based on established sodium sulfinate chemistry.
Construction of C-C and C-Heteroatom Bonds
A significant application of sodium sulfinates is in the formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, which are fundamental linkages in many pharmaceutical and agrochemical compounds. nih.govresearchgate.net
N-S Bond Formation: this compound can react with various amines and azoles to form sulfonamides. nih.gov For example, iodine-catalyzed reactions between sodium sulfinates and benzotriazoles proceed efficiently at room temperature to yield N-sulfonyl benzotriazoles. nih.gov This allows for the direct incorporation of the 2,5-dimethylthiophenesulfonyl group onto a nitrogen atom, creating compounds with potential biological activity.
C-S Bond Formation: The palladium-catalyzed coupling of sodium sulfinates with aryl and vinyl halides or triflates is an effective method for synthesizing unsymmetrical diaryl sulfones and aryl vinyl sulfones. researchgate.net This reaction provides a powerful tool for forging C-S bonds, enabling the attachment of the 2,5-dimethylthiophene-3-sulfonyl group to a wide range of organic molecules, including complex vinyl and aryl structures. researchgate.net
Sulfonylation Reactions in Fine Chemical Synthesis
Sulfonylation is a key transformation in fine chemical synthesis, and sodium sulfinates are excellent reagents for this purpose. researchgate.net They can act as a source of sulfonyl radicals, which can then participate in a variety of addition and cyclization reactions. rsc.org Visible-light-promoted reactions, for instance, can generate sulfonyl radicals from sodium sulfinates to participate in sulfonylation/ipso-cyclization cascades, leading to the synthesis of complex structures like sulfonated spiro rsc.orgtrienones. researchgate.net
This compound can be employed in such reactions to introduce the 2,5-dimethylthiophenesulfonyl moiety. This is particularly relevant in the synthesis of specialized molecules where the electronic properties of the thiophene (B33073) ring are desired. nih.gov The ability to generate a sulfonyl radical from this specific precursor opens up pathways to novel sulfonated heterocyclic compounds that would be difficult to access through other methods. researchgate.net
In the Development of Functional Materials
Thiophene and its derivatives are foundational components in the field of materials science, particularly for organic electronics. researchgate.netresearchgate.net Their unique electronic and optical properties make them ideal building blocks for a range of functional materials. researchgate.net The incorporation of a sulfinate group, as in this compound, provides a synthetic handle to integrate these thiophene units into larger polymeric or molecular systems.
Precursor for Conducting Polymers and Organic Semiconductors
Polythiophenes are a major class of conducting polymers, and their properties are highly dependent on the substituents on the thiophene ring. sigmaaldrich.com The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. kobe-u.ac.jp this compound can serve as a precursor to such monomers. The sulfinate group can be transformed into other functionalities that are more amenable to polymerization conditions or can be used to tune the solubility and processing characteristics of the final polymer.
The 2,5-dimethyl substitution pattern on the thiophene ring is significant as it blocks the alpha positions, which are typically the most reactive sites for polymerization. Therefore, functionalization at the 3-position is a key strategy for creating monomers that can be polymerized through specific cross-coupling reactions to control the regiochemistry and, consequently, the electronic properties of the resulting polymer. sigmaaldrich.com
| Material Class | Role of 2,5-dimethylthiophene Moiety | Potential Application |
| Conducting Polymers | Monomer unit in a polythiophene backbone | Organic Field-Effect Transistors (OFETs) |
| Organic Semiconductors | Core component of small-molecule semiconductors | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) |
| Functional Dyes | Chromophore with tunable electronic properties | Dye-Sensitized Solar Cells (DSSCs) |
This table summarizes the potential roles of the 2,5-dimethylthiophene unit, derived from the title compound, in various functional materials.
Role in Polymerization Reactions
The synthesis of high-performance polythiophenes often relies on cross-coupling polymerization methods. kobe-u.ac.jp While the sulfinate group itself is not typically a direct participant in common cross-coupling polymerization schemes like Kumada or Stille coupling, it serves as a versatile anchor for introducing the necessary functionality. For example, the sulfinate can be converted to a halide or a boronic ester, creating a thiophene monomer ready for polymerization.
Recent advances have shown that thiophene–sodium species can be generated in-situ and used directly in cross-coupling polymerization. kobe-u.ac.jp While this typically involves deprotonation, the chemistry highlights the importance of organometallic thiophene intermediates in polymer synthesis. This compound provides a stable, solid precursor that can be chemically modified to generate the precise monomer needed for a targeted polymerization strategy, offering a controlled route to well-defined thiophene-based polymers. kobe-u.ac.jp
Integration into Hybrid Materials
The incorporation of thiophene-based molecules into hybrid organic-inorganic materials is a promising strategy for creating advanced materials with tailored electronic and optical properties. While specific research on the integration of this compound into such materials is still emerging, the broader class of thiophene derivatives is widely utilized in this area. These hybrid materials often exhibit synergistic properties derived from their organic and inorganic components, making them suitable for applications in sensors, solar cells, and light-emitting diodes. nih.gov
Thiophene-containing hybrid materials can be synthesized through various methods, including the formation of covalent organic frameworks (COFs). These materials can incorporate guests within their porous structures, leading to applications in catalysis and gas storage. nih.gov The functionalization of the thiophene ring, as seen in this compound, can influence the intermolecular interactions and morphology of the resulting hybrid materials, thereby affecting their carrier-transport properties. umn.edu
Table 1: Examples of Thiophene-Based Hybrid Materials and Their Applications
| Material Class | Example Components | Potential Applications |
|---|---|---|
| Thiophene-based Polymers | Poly(3-alkylthiophenes) | Organic electronics, sensors uri.edu |
| Covalent Organic Frameworks | Thiophene-derived boronic acids and polyols | Gas storage, catalysis nih.gov |
| Single-Crystal Transistors | Carbazolyl-terthiophene derivatives | Field-effect transistors umn.edu |
As a Sulfur Dioxide Surrogate in Chemical Reactions
Sulfur dioxide (SO₂) is a crucial reagent in the synthesis of sulfonyl compounds, but its gaseous nature and toxicity pose significant handling challenges. nih.gov This has led to the development of solid, stable SO₂ surrogates that can release sulfur dioxide in a controlled manner. Sodium sulfinates, as a class, are effective precursors for the in situ generation of sulfonyl radicals, which are key intermediates in sulfonylation reactions. researchgate.net
While direct experimental data on this compound as an SO₂ surrogate is limited, related compounds like DABSO (DABCO-bis(sulfur dioxide)) are well-established in this role. nih.gov These surrogates are particularly useful in palladium-catalyzed reactions for the synthesis of sulfonamides and sulfones. acs.org The general mechanism involves the release of SO₂ from the surrogate, which then participates in the catalytic cycle.
Table 2: Common Sulfur Dioxide Surrogates
| Surrogate | Chemical Formula | Key Features |
|---|---|---|
| DABSO | C₆H₁₂N₂·2SO₂ | Bench-stable solid, releases SO₂ upon heating nih.gov |
| Sodium Metabisulfite (B1197395) | Na₂S₂O₅ | Inorganic salt, requires acidic conditions to release SO₂ |
| Sodium Sulfinates | RSO₂Na | Versatile precursors for sulfonyl radicals researchgate.net |
This table provides examples of common SO₂ surrogates to contextualize the potential role of this compound.
Catalytic Applications
The catalytic potential of thiophene derivatives is an active area of research, spanning from precursors for heterogeneous catalysts to ligands in organometallic catalysis.
Thiophene compounds can serve as precursors for the synthesis of heterogeneous catalysts, particularly for processes like hydrodesulfurization (HDS) in the petroleum industry. acs.org The interaction of thiophenes with metal surfaces is a key aspect of HDS catalysis, where the sulfur atom in the thiophene ring adsorbs to the metal active site, facilitating the cleavage of carbon-sulfur bonds. acs.org Thiophene-functionalized metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for various organic transformations, including the Biginelli reaction. researchgate.net The specific structure of this compound could potentially be exploited to create novel catalytic materials with tailored activities.
Thiophene derivatives are known to act as ligands in organometallic complexes, where they can coordinate to a metal center through the sulfur atom or the π-system of the thiophene ring. acs.orgbohrium.com The electronic properties of the thiophene ligand can be tuned by the presence of substituents, which in turn influences the reactivity and selectivity of the metal catalyst. The sulfinate group in this compound could also participate in metal coordination, offering possibilities for the design of novel bidentate or multidentate ligands for various catalytic applications, including cross-coupling reactions. acs.orgbohrium.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sulfur dioxide |
| DABSO (DABCO-bis(sulfur dioxide)) |
Synthesis and Investigation of 2,5 Dimethylthiophene 3 Sulfinate Derivatives and Analogs
Structural Modifications of the Thiophene (B33073) Ring
Variation of Alkyl Substituents at 2,5-Positions
The synthesis of thiophene derivatives with varying alkyl groups at the 2,5-positions is a well-established strategy for tuning molecular properties. One common method for preparing 2,5-disubstituted thiophenes involves the sulfurization of hexane-2,5-dione or its analogs. wikipedia.org For instance, 2,5-dimethylthiophene (B1293386) is synthesized by reacting 2,5-hexanedione with a sulfurizing agent like phosphorus pentasulfide. nbinno.com This approach can be adapted to produce a range of 2,5-dialkylthiophenes by starting with the appropriately substituted 1,4-dicarbonyl compounds.
Another versatile method for synthesizing 2,5-disubstituted thiophenes is through the cyclization of corresponding 1,3-diynes with sodium sulfide. researchgate.net This allows for the introduction of a wide variety of substituents, including those that might not be compatible with the conditions of dicarbonyl cyclization. The subsequent sulfination of these 2,5-dialkylthiophenes would then yield the desired sulfinate derivatives.
The impact of varying the alkyl substituents on the properties and reactivity of the resulting thiophene-3-sulfinates is a key area of investigation. For example, increasing the steric bulk of the alkyl groups can influence the accessibility of the sulfinate moiety and the adjacent ring positions to reagents.
Halogenation and Other Functionalizations of the Thiophene Core
The introduction of halogen atoms onto the thiophene ring provides valuable synthetic handles for further transformations, such as cross-coupling reactions. The halogenation of alkylthiophenes can be achieved using various reagents depending on the desired halogen. jcu.edu.au For instance, N-iodosuccinimide has been used for the iodination of 3-alkylthiophenes. jcu.edu.au
In the context of 2,5-dimethylthiophene, halogenation would be expected to occur at the vacant 3- and 4-positions. The resulting halo-substituted 2,5-dimethylthiophenes can then be converted to their corresponding sulfinates. These halogenated sulfinate derivatives are versatile intermediates. For example, they can participate in Suzuki-Miyaura cross-coupling reactions to introduce aryl or other groups onto the thiophene core. rsc.org
Beyond halogenation, other functional groups can be introduced onto the thiophene ring to further modify its properties. This can include nitration, acylation, and formylation, providing a diverse array of functionalized 2,5-dimethylthiophene-3-sulfinate derivatives for further study.
Derivatization at the Sulfinate Moiety
The sulfinate group is a highly versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a wide range of sulfur-containing compounds.
Alkylation and Arylation to Form Sulfones and Sulfonates
Sodium 2,5-dimethylthiophene-3-sulfinate can serve as a nucleophile in reactions with alkyl and aryl halides to form sulfones. mdpi.comreddit.com This S-alkylation is a common method for the synthesis of sulfones. organic-chemistry.org The reaction typically proceeds via a nucleophilic substitution mechanism.
The synthesis of sulfones from sulfinates can be influenced by the choice of reagents and reaction conditions. For example, the use of a catalyst can be beneficial in some cases. baranlab.org The resulting sulfones are an important class of compounds with diverse applications.
In addition to forming sulfones, sulfinates can also be converted to sulfonates. The oxidation of sulfinate esters, which can be prepared from the corresponding sulfinates, can lead to the formation of sulfonate esters. rsc.org
Amidation to Form Sulfinamides
Sulfinamides are another important class of organosulfur compounds that can be synthesized from sulfinates. The reaction of a sodium sulfinate with an amine in the presence of an activating agent can lead to the formation of a sulfinamide. researchgate.net Various methods have been developed for this transformation, including copper-catalyzed cross-dehydrogenative coupling of thiols and amines to form sulfinamides. nih.gov
The synthesis of sulfonamides from sodium sulfinates and amines has also been reported, often proceeding through an initial formation of a sulfinamide intermediate. researchgate.net These reactions highlight the utility of sulfinates as precursors to a range of sulfur-nitrogen containing compounds.
Heteroatom Substitution within the Sulfinate or Thiophene Ring System
The replacement of atoms within the thiophene ring or the sulfinate group with other heteroatoms can lead to the formation of novel heterocyclic systems with potentially unique properties.
One area of interest is the synthesis of thieno[c] nbinno.commdpi.comthiazine oxides. These compounds can be viewed as analogs of 2,5-dimethylthiophene-3-sulfinate where the sulfinate moiety is incorporated into a new heterocyclic ring fused to the thiophene core. The synthesis of such fused systems can often be achieved through intramolecular cyclization reactions. For example, the synthesis of 1,2-thiazinane-1,1-dioxide derivatives, a related class of cyclic sulfonamides, has been reported. nih.gov
Furthermore, the synthesis of thieno[2,3-d]thiazines has been explored, representing another class of fused heterocyclic systems derived from a thiophene precursor. researchgate.net These structural modifications, which involve the incorporation of additional heteroatoms, significantly expand the chemical space accessible from 2,5-dimethylthiophene-3-sulfinate and its derivatives, opening up avenues for the discovery of new compounds with interesting properties.
Data Tables
Table 1: Examples of Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Class |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl Thiophene Sulfone |
| Arylation | Aryl Halide (e.g., C₆H₅Br) | Aryl Thiophene Sulfone |
| Amidation | Amine (e.g., R₂NH) / Activating Agent | Thiophene Sulfinamide |
| Oxidation to Sulfonate | Oxidizing Agent (e.g., m-CPBA on sulfinate ester) | Thiophene Sulfonate |
Stereochemical Aspects of Chiral Sulfinate Derivatives
The stereochemistry of sulfinates is a critical aspect of their chemistry, particularly in asymmetric synthesis. Chiral sulfinyl compounds, including sulfinate esters and sulfinamides, serve as important intermediates and auxiliaries in the synthesis of enantiomerically pure molecules. The sulfur atom in a sulfinate is tetrahedral, with a lone pair of electrons, and can be a stereogenic center if the two organic substituents are different.
The preparation of enantiomerically enriched sulfinates can be achieved through several methods. One common approach involves the use of chiral alcohols to form diastereomeric sulfinate esters, which can then be separated. acs.orgnih.gov For instance, menthol is a widely used chiral auxiliary in the synthesis of chiral sulfoxides, a process that often proceeds through a chiral sulfinate intermediate. acs.orgnih.gov The Andersen synthesis, a classic method for preparing chiral sulfoxides, relies on the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of sulfinate esters. These diastereomers can be separated by crystallization and then reacted with an organometallic reagent to produce the desired chiral sulfoxide (B87167) with high enantiomeric purity.
Modern advancements in asymmetric synthesis have led to the development of catalytic methods for the preparation of chiral sulfinates. researchgate.netspringernature.comnih.gov These methods often employ chiral catalysts to control the stereoselectivity of the reaction, offering a more efficient route to enantiopure sulfinyl compounds. researchgate.netspringernature.comnih.gov For example, the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by a chiral organocatalyst, has been reported as a straightforward method for accessing enantioenriched sulfinate esters. nih.gov
The stereochemical outcome of reactions involving sulfinates can be influenced by various factors, including the nature of the reactants, the reaction conditions, and the presence of additives. For instance, the conversion of sulfinamides to sulfinate esters can proceed with either inversion or retention of configuration at the sulfur center, depending on the steric bulk of the alcohol and the leaving group. acs.orgnih.gov
Table 1: Examples of Chiral Auxiliaries Used in Diastereoselective Sulfinate Synthesis acs.orgnih.gov
| Chiral Auxiliary | Type of Compound |
| (-)-Menthol | Chiral Alcohol |
| Diacetone-D-glucose (DAG) | Sugar-derived Chiral Alcohol |
| 8-Phenylmenthol | Chiral Alcohol |
| trans-2-Phenylcyclohexanol | Chiral Alcohol |
Comparative Reactivity and Properties of Analogs
Aryl sulfinates are versatile reagents in organic synthesis, capable of acting as both nucleophiles and electrophiles. nih.govacs.org The reactivity of an aryl sulfinate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the sulfinate, while electron-withdrawing groups enhance its electrophilic character.
Nucleophilic Reactivity:
As nucleophiles, aryl sulfinates can participate in a variety of coupling reactions to form sulfones, which are important structural motifs in many pharmaceuticals and agrochemicals. thieme-connect.comnih.govacs.org For example, the palladium-catalyzed cross-coupling of aryl halides with aryl sulfinates is a common method for the synthesis of diaryl sulfones. acs.org The reactivity in these reactions can be influenced by the nature of the halide and the substituents on both the aryl halide and the aryl sulfinate. researchgate.net
Electrophilic Reactivity:
In the presence of an activating agent, aryl sulfinates can act as electrophiles. This reactivity is harnessed in reactions where the sulfinyl group is transferred to a nucleophile.
Radical Reactivity:
Aryl sulfinates can also serve as precursors to sulfonyl radicals under oxidative conditions. nih.gov These radicals can then participate in a range of addition and cyclization reactions, providing access to a diverse array of organosulfur compounds. rsc.org Visible-light photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfinates, enabling mild and efficient transformations. nih.gov
The properties of aryl sulfinates, such as their stability and solubility, can vary depending on the counterion and the substituents on the aromatic ring. Sodium sulfinates are common due to their stability and ease of handling. rsc.org The solubility of these salts can be a limiting factor in some organic solvents, and strategies such as the use of phase-transfer catalysts or conversion to more soluble forms are sometimes employed. concordia.ca
Table 2: Comparison of Reactivity of Aryl Sulfinate Analogs
| Analog Type | Key Reactivity Feature | Common Transformations |
| Electron-rich Aryl Sulfinates | Increased Nucleophilicity | Palladium-catalyzed cross-coupling reactions |
| Electron-deficient Aryl Sulfinates | Increased Electrophilicity | Reactions with strong nucleophiles |
| Heteroaryl Sulfinates | Can exhibit unique reactivity due to the heteroatom | Cross-coupling reactions to form heteroaryl sulfones |
| Alkyl Sulfinates | Generally more nucleophilic than aryl sulfinates | Formation of alkyl aryl sulfones |
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
The advancement of synthetic methodologies is paramount for the accessibility and application of sodium 2,5-dimethylthiophene-3-sulfinate. Future efforts will likely focus on enhancing efficiency, sustainability, and stereochemical control.
A significant trend in modern chemical synthesis is the adoption of green chemistry principles. Future synthetic routes to this compound could pivot from traditional petroleum-based starting materials to renewable biomass. For instance, lignocellulosic biomass can be a source for platform chemicals like levulinic acid, which has been used to produce thiophene (B33073) derivatives. royalsocietypublishing.org Research could explore pathways to convert such bio-based precursors into the 2,5-dimethylthiophene (B1293386) core.
Furthermore, the development of synthetic methods that employ environmentally benign solvents and reagents is crucial. nih.govrsc.org Strategies could involve using water or deep eutectic solvents as reaction media and replacing hazardous reagents with safer alternatives, such as using non-toxic inorganic reagents for cyclization steps. nih.govrsc.org Transition-metal-free reactions, which reduce cost and toxicity, represent another promising avenue for the synthesis of thiophene scaffolds. organic-chemistry.org
The introduction of chirality into thiophene-containing molecules can dramatically influence their biological and material properties. While the asymmetric synthesis of thiophene derivatives has been challenging, recent advances offer a roadmap for future exploration. rsc.org Catalytic asymmetric synthesis of chiral tetrahydrothiophenes and other related structures has been achieved through various strategies, including:
Asymmetric Hydrogenation : Ruthenium-N-heterocyclic carbene-catalyzed hydrogenation has proven effective for creating enantiomerically pure tetrahydrothiophenes from substituted thiophenes. acs.org
Oxetane Desymmetrization : Chiral Brønsted acids can catalyze the desymmetrization of oxetanes with internal sulfur nucleophiles to generate chiral tetrahydrothiophenes with all-carbon quaternary stereocenters. researchgate.netnsf.gov
Catalytic Asymmetric Dearomatization : This approach allows for the direct asymmetric transformation of the thiophene motif to produce chiral spiranes and other complex structures. rsc.org
Future work could focus on adapting these methodologies to introduce stereocenters into molecules containing the 2,5-dimethylthiophene-3-sulfinate core, thereby accessing novel chiral building blocks for various applications.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The application of advanced analytical and computational tools will be indispensable in elucidating the intricate pathways of reactions involving this compound.
The direct observation of reactive intermediates is key to confirming proposed reaction mechanisms. Modern spectroscopic techniques allow for real-time, in-situ monitoring of chemical reactions. mdpi.com
FlowNMR Spectroscopy : This technique offers non-invasive, real-time monitoring of species concentrations, providing valuable kinetic data and helping to elucidate reaction mechanisms. rsc.org
Raman Spectroscopy : Using fiber optic probes, Raman spectroscopy can effectively monitor reactions, even in aqueous media, without the need for sample extraction. acs.org
Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) : EESI-MS provides real-time information on precursors and products and can be used for the on-line validation of proposed reaction intermediates. fossiliontech.comresearchgate.net
Employing these techniques to study the formation and subsequent reactions of this compound would provide unprecedented insight into reaction kinetics and the fleeting intermediates that govern the transformation.
Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms. acs.org Computational studies can map potential energy surfaces, identify transition states, and calculate reaction barriers, offering a detailed picture of the reaction pathway. acs.org Such studies have been applied to understand the pyrolysis of thiophene, its reactions with molecular oxygen, and its metabolism. acs.orgacs.orgresearchgate.net
Future computational work could focus on:
Modeling the synthesis of this compound to identify rate-determining steps and optimize conditions.
Investigating its reactivity with various electrophiles and nucleophiles to predict outcomes and guide experimental design.
Elucidating the mechanisms of novel transformations, such as radical-mediated reactions initiated from the sulfinate group.
These computational models, when validated by experimental data, will provide a robust framework for understanding and predicting the chemical behavior of this compound. researchgate.net
Exploration of Novel Reactivity Modes
The unique combination of a nucleophilic thiophene ring and a versatile sulfinate group suggests that this compound could participate in a wide array of chemical transformations yet to be explored. The sulfinate moiety is particularly notable for its diverse reactivity, capable of acting as a precursor to sulfonyl radicals. nih.govnih.gov
Future research could investigate divergent reaction pathways based on controlling one-electron versus two-electron processes. nih.gov For instance, under visible-light photoredox conditions, the sulfinate could undergo single-electron transfer (SET) to generate a sulfonyl radical. This radical could then participate in various addition and cyclization reactions, providing access to complex sulfone-containing heterocycles. Conversely, under different conditions, the sulfinate could behave as a classical nucleophile. Exploring these orthogonal reactivity modes could significantly expand the synthetic utility of this compound, establishing it as a valuable and versatile building block in organic synthesis.
Uncharted Cross-Coupling Partners
Sodium aryl sulfinates have emerged as versatile coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org While couplings with aryl, heteroaryl, and vinyl halides have been established, nih.govnih.gov the reactivity of this compound with less conventional partners remains a fertile ground for research.
Future investigations could focus on:
Alkenyl and Alkynyl Halides/Triflates: Exploring palladium- or nickel-catalyzed cross-coupling reactions to synthesize vinyl and alkynyl sulfones, which are valuable intermediates in organic synthesis.
Acyl Chlorides: Developing protocols for the synthesis of acyl sulfones, which have applications in medicinal chemistry and as synthetic precursors.
Organometallic Reagents: Investigating couplings with Grignard reagents, organozinc compounds, and boronic acids to form new carbon-sulfur bonds under various catalytic conditions. A nickel/organoboron dual catalytic system has shown promise for the coupling of aryl bromides with sodium sulfinates under visible light, suggesting a greener approach for sulfone synthesis. mdpi.com
C-H Activation: A significant frontier would be the direct coupling of this compound with C-H bonds of arenes and heteroarenes. This would offer a highly atom-economical route to diaryl sulfones.
These new reactions would broaden the synthetic utility of this compound, making it a more powerful tool for the construction of complex organosulfur compounds. rsc.org
Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and complexity generation in a single step. Sodium sulfinates can act as precursors to sulfonyl radicals, which are known to participate in radical cascade reactions. rsc.orgnih.gov
Unexplored avenues for this compound include:
Radical-Initiated Cyclizations: Designing cascade reactions where the sulfonyl radical, generated from this compound, adds to an alkyne or alkene, initiating a cyclization cascade to form complex heterocyclic structures. nih.gov For instance, a cascade sulfonylation/cyclization of 2-propynolphenols with sodium sulfinates has been developed to synthesize 4-sulfonyl 2H-chromenes. researchgate.net
Multicomponent Reactions: The development of MCRs involving this compound, an alkene/alkyne, and another coupling partner could lead to the rapid assembly of highly functionalized molecules. rsc.org
Domino Reactions: Investigating domino sequences where an initial reaction involving the sulfinate group triggers subsequent transformations within the molecule. For example, a copper/silver-mediated cascade reaction has been used to construct 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. acs.org
Applications in Emerging Fields
The unique electronic properties of the thiophene ring suggest that derivatives of this compound could find applications in various emerging technologies. numberanalytics.comresearchgate.net
Advanced Functional Materials (e.g., smart materials, sensing)
Thiophene-based materials are renowned for their use in organic electronics and materials science. researchgate.netresearchgate.net The incorporation of the sulfinate or sulfonyl group from this compound could lead to novel functional materials.
Potential research directions include:
Smart Polymers: Polymerizing derivatives of this compound to create polymers that respond to external stimuli such as light, heat, or chemical analytes. The sulfonyl group can influence the polymer's electronic properties and solubility.
Chemosensors: Designing molecules where the thiophene sulfonate moiety is part of a larger conjugated system that exhibits changes in fluorescence or color upon binding to specific ions or molecules. Thiophene-based fluorescent chemosensors have been developed for the detection of various analytes. mdpi.com Polythiophene and its derivatives are considered potent materials for applications in biosensors. mdpi.comnih.gov
Electrochromic Materials: Investigating the electrochromic properties of polymers derived from this compound for applications in smart windows and displays. Thiophene-based polymers with tailored electronic properties have been applied in solid-state electrochromic devices. researchgate.net
| Application Area | Description | Relevant Properties of Thiophene Derivatives |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Used as emissive layers in display and lighting technology. | Luminescence, charge transport |
| Organic Photovoltaics (OPVs) | Used as donor materials in solar cells. numberanalytics.com | Broad absorption, high conductivity numberanalytics.commdpi.com |
| Organic Field-Effect Transistors (OFETs) | Used as the semiconducting layer in transistors. | High charge carrier mobility |
| Biosensors | Used for the detection of biological molecules like DNA. mdpi.comnih.gov | Biocompatibility, electronic signal transduction acs.org |
| Energy Storage | Used as electrode materials in batteries and supercapacitors. numberanalytics.comnumberanalytics.com | High conductivity, redox activity numberanalytics.com |
Flow Chemistry and Continuous Processing
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. d-nb.inforesearchgate.net The development of continuous flow processes for the synthesis and subsequent reactions of this compound is a promising research area.
Future work could involve:
Continuous Synthesis: Designing a flow reactor setup for the safe and efficient continuous production of this compound.
In-line Reactions: Developing multistep flow processes where the sulfinate is generated and immediately used in a subsequent cross-coupling or cascade reaction without isolation of intermediates. mdpi.com
Process Optimization: Utilizing flow chemistry to rapidly screen reaction conditions and optimize yields and selectivities for reactions involving this compound.
Computational Design and Prediction of New Sulfinate Derivatives with Tailored Properties
Computational chemistry is a powerful tool for predicting the properties of new molecules and guiding synthetic efforts. researchgate.net Density Functional Theory (DFT) and other computational methods can be employed to explore the potential of this compound and its derivatives.
Future research in this area could focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
